Ethyl 2,3-dichloroprop-2-enoate
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Overview
Description
Ethyl 2,3-dichloroprop-2-enoate is an organic compound with the molecular formula C₅H₆Cl₂O₂ It is an ester derived from 2,3-dichloropropenoic acid and ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,3-dichloroprop-2-enoate can be synthesized through the esterification of 2,3-dichloropropenoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dichloroprop-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield 2,3-dichloropropenoic acid and ethanol.
Reduction: The compound can be reduced to form ethyl 2,3-dichloropropanoate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted this compound derivatives.
Hydrolysis: 2,3-dichloropropenoic acid and ethanol.
Reduction: Ethyl 2,3-dichloropropanoate.
Scientific Research Applications
Ethyl 2,3-dichloroprop-2-enoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes.
Medicinal Chemistry: Explored for its potential use in the development of pharmaceuticals.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,3-dichloroprop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing chlorine atoms makes the compound susceptible to nucleophilic attack, leading to various substitution and addition reactions. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol.
Comparison with Similar Compounds
Ethyl 2,3-dichloroprop-2-enoate can be compared with similar compounds such as:
Ethyl 2,3-dichloropropanoate: Lacks the double bond present in this compound, leading to different reactivity and applications.
Ethyl 2-chloroprop-2-enoate: Contains only one chlorine atom, resulting in different chemical properties and reactivity.
Ethyl 3-chloroprop-2-enoate:
Properties
CAS No. |
56475-20-8 |
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Molecular Formula |
C5H6Cl2O2 |
Molecular Weight |
169.00 g/mol |
IUPAC Name |
ethyl 2,3-dichloroprop-2-enoate |
InChI |
InChI=1S/C5H6Cl2O2/c1-2-9-5(8)4(7)3-6/h3H,2H2,1H3 |
InChI Key |
QWQBOVHDIWCDGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CCl)Cl |
Origin of Product |
United States |
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